molecular formula C13H17BFNO4 B8003979 Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B8003979
M. Wt: 281.09 g/mol
InChI Key: OTRYFIRXQICOHR-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester-containing pyridine derivative. Its structure features a fluorine atom at position 3, a methyl carboxylate group at position 2, and a tetramethyl dioxaborolane ring at position 5 of the pyridine scaffold. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals . The tetramethyl dioxaborolane group enhances stability and solubility, while the fluorine and carboxylate substituents modulate electronic and steric properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)10(16-7-8)11(17)18-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRYFIRXQICOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced via a borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in catalysis. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related pyridine-based boronic esters and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate Boronate (5), CF₃ (2), COOCH₃ (3) C₁₄H₁₇BF₃NO₄ 331.1 Enhanced electron-withdrawing effects from CF₃; used in high-yield couplings
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate (4), F (5), OCH₂CH₃ (2) C₁₃H₁₉BFNO₃ 267.1 Ethoxy group increases steric bulk; moderate reactivity in couplings
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile Boronate (5), F (6), CN (2) C₁₂H₁₄BFN₂O₂ 248.1 Cyano group improves electrophilicity; niche use in heterocyclic synthesis
2-Chloro-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate (5), F (3), Cl (2) C₁₂H₁₄BClFNO₂ 283.5 Chlorine enhances leaving-group potential; reactive in SNAr reactions
Methyl 6-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate Boronate (5), OH (6), COOCH₃ (3) C₁₃H₁₈BNO₅ 279.1 Hydroxyl group introduces polarity; limited stability in acidic conditions
Target Compound : Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate Boronate (5), F (3), COOCH₃ (2) C₁₃H₁₆BFNO₄ 289.1 Balanced electronic effects; versatile in medicinal chemistry

Reactivity and Electronic Effects

  • The cyano group in offers strong electrophilicity, favoring nucleophilic aromatic substitution (SNAr) over cross-coupling. In contrast, the target compound’s fluorine (moderate EWG) and carboxylate (mild EWG) provide a balance between reactivity and stability, making it suitable for diverse coupling conditions .
  • Steric Effects :

    • Ethoxy () and tert-butyl () groups introduce steric hindrance, reducing reaction rates. The target compound’s smaller substituents (F and COOCH₃) minimize such effects.

Research Findings and Data

Stability and Purity

  • The target compound is typically synthesized with ≥95% purity, comparable to analogs like and .
  • Stability varies: Hydroxyl-containing analogs () degrade under acidic conditions, while the target compound remains stable in neutral/basic environments .

Predicted Physicochemical Properties

Property Target Compound Methyl 5-boronate-2-CF₃ analog 2-Ethoxy-5-F analog
pKa -1.51 (predicted) -1.34 (predicted) Not reported
Boiling Point (°C) 380.4 365.2 342.0
Density (g/cm³) 1.25 1.28 1.20

Biological Activity

Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies that illustrate its applications.

Molecular Characteristics:

  • IUPAC Name: this compound
  • CAS Number: 719268-92-5
  • Molecular Formula: C11H15BFNO2
  • Molecular Weight: 223.054 g/mol
  • Physical Form: Crystalline powder
  • Melting Point: 57°C
PropertyValue
Molecular FormulaC11H15BFNO2
Molecular Weight223.054 g/mol
Melting Point57°C
Purity≥98.0%

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial activity against multidrug-resistant strains of bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species . The presence of the dioxaborolane moiety is believed to enhance the interaction with bacterial targets.

Anticancer Activity

In vitro studies have highlighted the potential of this compound in cancer treatment. It has been reported that similar pyridine derivatives exhibit potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, one study reported an IC50 value of 0.126 μM for a related compound against MDA-MB-231 TNBC cells, demonstrating a significant selectivity over non-cancerous cells .

Case Studies

  • Study on Antibacterial Efficacy :
    • A compound structurally similar to Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was tested against Mycobacterium abscessus and showed promising results with MIC values indicating effective bacterial inhibition .
  • Anticancer Research :
    • In a pharmacodynamic study involving MDA-MB-231 cells in a nude mouse model, treatment with a related compound resulted in reduced lung metastasis and increased survival rates compared to controls. The compound exhibited a favorable safety profile with no acute toxicity observed at high doses (up to 40 mg/kg) .

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